5,7-Dihydroxy-11-ketotetranorprostanoic acid is derived from the metabolism of prostaglandins, particularly prostaglandin F2α. It can be found in biological samples such as urine, where it serves as a metabolite indicating the presence of prostaglandin activity in the body. The compound is categorized under organic acids and more specifically within the subclass of polyunsaturated fatty acids due to its structural characteristics.
The synthesis of 5,7-Dihydroxy-11-ketotetranorprostanoic acid involves complex organic reactions that aim to replicate its natural biosynthetic pathways.
These synthetic approaches are still under investigation, with ongoing research focused on optimizing conditions for industrial production.
The molecular formula of 5,7-Dihydroxy-11-ketotetranorprostanoic acid is .
5,7-Dihydroxy-11-ketotetranorprostanoic acid is involved in various chemical reactions that are essential for its metabolic pathways:
Reagents used in these reactions include:
These reactions typically require precise control over temperature and pH to ensure high selectivity and yield.
The mechanism of action of 5,7-Dihydroxy-11-ketotetranorprostanoic acid involves its interaction with specific molecular targets within biological systems:
These interactions highlight the compound's potential as a therapeutic agent in managing inflammatory diseases and metabolic disorders.
The physical and chemical properties of 5,7-Dihydroxy-11-ketotetranorprostanoic acid are crucial for understanding its behavior in biological systems:
These properties are essential when considering the compound's applications in scientific research and potential therapeutic uses.
5,7-Dihydroxy-11-ketotetranorprostanoic acid has several promising applications across various fields:
5,7-Dihydroxy-11-ketotetranorprostanoic acid (CAS No. 24379-94-0) is a specialized prostaglandin metabolite derived from the enzymatic degradation of prostaglandin F₂α (PGF₂α). Its systematic name is 3-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid, reflecting its functional groups and stereochemistry. The molecular formula is C₁₆H₂₈O₅, with a molecular weight of 300.39 g/mol. The structure features a cyclopentane ring with hydroxyl groups at C-5 and C-7, a ketone at C-11, and a carboxylic acid terminus. The "tetranor" designation indicates the loss of four carbon atoms from the parent PGF₂α structure, specifically from the ω-end of the carboxyl side chain [2] [5].
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 24379-94-0 |
Molecular Formula | C₁₆H₂₈O₅ |
Molecular Weight | 300.39 g/mol |
Exact Mass | 300.193 g/mol |
IUPAC Name | 3-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid |
Prostanoic acid (C₂₀H₃₆O₂) serves as the fundamental carbon skeleton for all prostaglandins, featuring a cyclopentane ring with two aliphatic side chains. 5,7-Dihydroxy-11-ketotetranorprostanoic acid diverges from this backbone in three critical ways:
Table 2: Structural Comparison with Prostanoic Acid Derivatives
Feature | Prostanoic Acid | PGF₂α | 5,7-Dihydroxy-11-ketotetranorprostanoic Acid |
---|---|---|---|
Carbon Backbone | C₂₀H₃₆O₂ | C₂₀H₃₄O₅ | C₁₆H₂₈O₅ |
Cyclopentane Substituents | Variable | 9α,11α-diOH; 15-keto | 5β-OH,7α-OH; 11-keto |
Side Chain Length | Full (7-8 carbons) | Full | Tetranor-shortened (4 carbons lost) |
Bioactivity | N/A | Vasoactive, smooth muscle contractor | Minimally active in bioassays [1] |
Stereochemistry is pivotal for biological recognition. This metabolite possesses four defined stereocenters (C-1, C-2, C-3, C-5), all in the R configuration except C-5 (designated S). The hydroxyl groups at C-5 and C-7 exhibit α- and β-orientations, respectively. Notably, the C-5 hydroxyl exists predominantly in the 5β configuration (below the ring plane), as identified in rat urinary metabolites. This contrasts with the 5α-hydroxy epimer, which arises via minor metabolic pathways involving oxido-reduction [5]. Lactonization between C-1 (carboxyl) and C-16/C-18 hydroxyls generates δ- or γ-lactone derivatives, further diversifying its isomeric forms [4].
Solubility
The compound is sparingly soluble in aqueous solutions but dissolves in polar organic solvents like DMSO, ethanol, or DMF. Formulation studies recommend solubilizing agents for biological applications:
Stability
Physicochemical Constants
Property | Value | Method/Note |
---|---|---|
Boiling Point | 498.2 ± 30.0 °C | At 760 mmHg |
Flash Point | 269.2 ± 21.1 °C | |
LogP | 0.64 | Moderate hydrophilicity |
Vapor Pressure | 0.0 ± 2.9 mmHg (25°C) | Negligible volatility |
Density | 1.1 ± 0.1 g/cm³ |
Biosynthesis and Metabolic Relevance
This compound is a terminal metabolite of PGF₂α, generated via β-oxidation and dehydrogenation steps. In rhesus monkeys and humans, it is excreted in urine alongside lactonized forms (e.g., 5,7-dihydroxy-11-ketotetranorprost-1,16-dioic acid δ-lactone). Its structural features—shorter chains and polar hydroxyl groups—explain its minimal receptor binding compared to PGF₂α, as confirmed by negligible activity in blood pressure and smooth muscle assays [1] [4] [5].
Table 3: Key Metabolic Derivatives in Prostaglandin F₂α Catabolism
Metabolite | Structure Features | Species |
---|---|---|
5,7-Dihydroxy-11-ketotetranorprostanoic acid | C16, 5β-OH,7α-OH,11-keto | Rat, Monkey, Human |
5,7,16-Trihydroxy-11-ketotetranorprostanoic acid | Additional 16-OH | Monkey |
5,7-Dihydroxy-11-ketotetranorprost-1,16-dioic acid | Dicarboxylic acid at C-1 and C-16 | Monkey, Rat |
δ-Lactone of 5,7-Dihydroxy-11-ketotetranorprostanoic acid | Intramolecular ester (C1 to C16-OH) | Monkey |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: